Dnmdp
Overview
Description
Mechanism of Action
Target of Action
DNMDP, also known as 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, primarily targets two proteins: Phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12) . PDE3A is a well-characterized cyclic nucleotide phosphodiesterase that hydrolyzes cAMP, cGMP, and cUMP . SLFN12 is a protein that, when activated, can induce cell death .
Mode of Action
this compound acts as a molecular glue, inducing complex formation between PDE3A and SLFN12 . This interaction is stabilized by the binding of this compound to the active site of PDE3A . The formation of the PDE3A-SLFN12 complex is further stabilized by interactions between SLFN12 and this compound . This complex formation activates the RNase activity of SLFN12 .
Biochemical Pathways
The formation of the PDE3A-SLFN12 complex leads to the activation of the SLFN12 RNase, resulting in the cleavage of the specific substrate, tRNA-Leu-TAA . This leads to a global inhibition of translation, and death of cells expressing sufficient levels of both proteins .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for its bioavailability and efficacy . .
Result of Action
The activation of the SLFN12 RNase by the PDE3A-SLFN12 complex leads to a cytotoxic response in cancer cells that express elevated levels of both proteins . This results in the cleavage of the specific substrate, tRNA-Leu-TAA, global inhibition of translation, and death of cells .
Biochemical Analysis
Biochemical Properties
DNMDP has been found to interact with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) . The compound binds to the PDE3A enzymatic pocket, allowing the compound-bound PDE3A to recruit and stabilize SLFN12 . This interaction blocks protein translation, leading to apoptosis .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to induce apoptosis . By forming complexes with PDE3A and SLFN12, this compound can block protein translation, leading to cell death . This has potential implications for the treatment of various diseases, including cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic pocket of PDE3A . This allows the compound-bound PDE3A to recruit and stabilize SLFN12 . The resulting complex blocks protein translation, leading to apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cells, such as the induction of apoptosis, occur upon the formation of the PDE3A-SLFN12 complex .
Metabolic Pathways
The compound’s interaction with PDE3A suggests that it may be involved in pathways related to cyclic nucleotide phosphodiesterases .
Subcellular Localization
Given its interaction with PDE3A, it is likely that the compound is localized to areas of the cell where PDE3A is present .
Preparation Methods
The synthesis of DNMDP involves several key steps, including the formation of the pyrroloquinoline core and the subsequent attachment of the piperidine and methoxyphenyl groupsThe final step involves the attachment of the methoxyphenyl group under specific reaction conditions .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthetic route to improve yield and reduce production costs. Current methods involve the use of advanced organic synthesis techniques and purification processes to obtain high-purity this compound suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
DNMDP undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products. .
Reduction: this compound can be reduced to form different reduction products. .
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups. .
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield various piperidine-containing compounds .
Scientific Research Applications
DNMDP has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of molecular glues and protein-protein interactions. .
Biology: this compound is used in cell biology research to study the effects of protein complex formation on cellular processes. .
Medicine: this compound has potential therapeutic applications in cancer treatment. .
Industry: this compound is used in the pharmaceutical industry as a lead compound for the development of new drugs targeting protein-protein interactions. .
Comparison with Similar Compounds
DNMDP is unique among similar compounds due to its high potency and selectivity in inducing complex formation between phosphodiesterase 3A and schlafen family member 12 proteins. Other similar compounds, such as anagrelide, zardaverine, and nauclefine, also act as molecular glues but exhibit varying degrees of activity and selectivity . This compound’s ability to induce complex formation at lower concentrations and its higher selectivity for cancer cells make it a particularly promising candidate for further development .
Similar Compounds
- Anagrelide
- Zardaverine
- Nauclefine
- Estradiol
- Progesterone receptor agonists such as tanaproget .
Properties
IUPAC Name |
3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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